molecular formula C19H21FN2O4S B2472915 N-(4-FLUOROPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE CAS No. 593258-68-5

N-(4-FLUOROPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2472915
CAS No.: 593258-68-5
M. Wt: 392.45
InChI Key: LTPQPMSMMPIRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a sulfonamide derivative featuring a piperidine core substituted with a 4-fluorophenyl carboxamide group and a 4-methoxybenzenesulfonyl moiety. Its molecular formula is C₁₉H₂₁FN₂O₄S, with a molecular weight of 392.45 g/mol. The compound’s structure combines a piperidine ring’s conformational flexibility with aromatic substituents that modulate electronic and steric properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-26-17-6-8-18(9-7-17)27(24,25)22-12-10-14(11-13-22)19(23)21-16-4-2-15(20)3-5-16/h2-9,14H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPQPMSMMPIRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-fluorophenyl group using a suitable fluorinating agent.

    Attachment of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group is introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

    Reduction: Reduction reactions could target the sulfonyl group or the carboxamide group.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an amine or an alcohol.

Scientific Research Applications

Medicinal Chemistry

N-(4-Fluorophenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is primarily investigated for its potential as a pharmaceutical agent. The following sections detail its applications in medicinal chemistry:

Anticancer Activity

Research indicates that compounds with similar structural features may exhibit anticancer properties. The piperidine ring is known for its ability to interact with various biological targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit tumor growth by modulating pathways associated with cell proliferation and apoptosis.

Analgesic Properties

Compounds structurally related to this compound have shown potential analgesic effects. The interaction of the fluorophenyl group with pain receptors could provide insights into developing new pain management therapies .

Antimicrobial Effects

The sulfonamide group in the compound is associated with antimicrobial activity. Research has demonstrated that derivatives of sulfonamides can inhibit bacterial growth, suggesting that this compound may possess similar properties .

Pharmacological Studies

Pharmacological studies are essential to understanding the therapeutic potential of this compound.

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to various receptors have revealed its potential to modulate signal transduction pathways. Understanding these interactions is crucial for elucidating its pharmacological profile, which could lead to the development of targeted therapies.

Toxicological Assessments

Toxicological evaluations are vital in determining the safety profile of this compound. Initial assessments suggest that it may exhibit low toxicity, which is favorable for further development as a therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorophenyl)-N-methylpiperidin-2-onePiperidine ring with fluorophenylPotential analgesic properties
N-(4-Methoxyphenyl)-N-(pyridin-3-yl)acetamideAcetamide with methoxy and pyridineAnticancer activity
4-(Methoxybenzene)sulfonamideSulfonamide derivativeAntimicrobial effects

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with N-(4-Methoxyphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide (CAS: 352672-88-9), a structurally related analog from the provided evidence , and other hypothetical derivatives.

Property N-(4-Fluorophenyl)-1-(4-Methoxybenzenesulfonyl)piperidine-4-carboxamide N-(4-Methoxyphenyl)-1-(Phenylsulfonyl)piperidine-4-carboxamide Hypothetical Analog: 1-(Benzenesulfonyl)-N-(4-Chlorophenyl)piperidine-4-carboxamide
Molecular Formula C₁₉H₂₁FN₂O₄S C₁₉H₂₂N₂O₄S C₁₈H₁₈ClN₂O₃S
Molecular Weight (g/mol) 392.45 374.45 377.87
Key Substituents - 4-Fluorophenyl
- 4-Methoxybenzenesulfonyl
- 4-Methoxyphenyl
- Phenylsulfonyl
- 4-Chlorophenyl
- Benzenesulfonyl
Predicted Solubility Moderate (due to polar methoxy group) Lower (hydrophobic phenylsulfonyl) Low (chlorophenyl increases lipophilicity)
Electron Effects - Fluorine: Electron-withdrawing
- Methoxy: Electron-donating
- Methoxy: Electron-donating
- Phenyl: Electron-neutral
- Chlorine: Electron-withdrawing
Potential Bioactivity Enhanced metabolic stability (fluorine) and target binding (polar groups) Reduced solubility may limit bioavailability Increased lipophilicity may improve membrane permeability

Key Findings:

Substituent Impact on Solubility :

  • The 4-methoxybenzenesulfonyl group in the main compound likely improves aqueous solubility compared to the phenylsulfonyl group in the analog from , which lacks polar substituents .
  • Fluorine’s electronegativity may enhance metabolic stability by resisting oxidative degradation, a common advantage in drug design.

Steric and Electronic Effects :

  • The 4-fluorophenyl group’s smaller size and higher electronegativity could allow tighter binding to hydrophobic enzyme pockets compared to the bulkier 4-methoxyphenyl group.
  • Methoxy groups (electron-donating) on sulfonyl moieties may alter charge distribution, affecting interactions with charged residues in biological targets.

Limitations in Current Data:

  • No direct biological activity or crystallographic data for the main compound is provided in the evidence. Comparisons rely on structural inferences and established principles of medicinal chemistry.
  • Experimental validation (e.g., binding assays, pharmacokinetic studies) is required to confirm these hypotheses.

Biological Activity

N-(4-Fluorophenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound that belongs to a class of piperidine derivatives. Its unique structural features, including a fluorophenyl moiety and a methoxybenzenesulfonyl group, suggest significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, interaction with molecular targets, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C21H25FN2O4SC_{21}H_{25}FN_{2}O_{4}S with a molecular weight of approximately 420.5 g/mol. The compound's structure can be represented as follows:

Molecular Structure N 4 fluorophenyl 1 4 methoxybenzenesulfonyl piperidine 4 carboxamide\text{Molecular Structure }\text{N 4 fluorophenyl 1 4 methoxybenzenesulfonyl piperidine 4 carboxamide}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Anticancer Activity : Similar piperidine derivatives have shown effectiveness against several cancer cell lines, suggesting potential for this compound in oncology.
  • Analgesic Properties : Some analogs have demonstrated pain-relieving effects, indicating possible applications in pain management.
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, influencing mood and cognitive functions.

Interaction Studies

Preliminary studies have focused on the compound's binding affinity to various receptors and enzymes involved in signal transduction pathways. These interactions are crucial for understanding its pharmacological profile:

Target Binding Affinity Biological Effect
NK(1) ReceptorHighModulation of pain perception
Dopamine TransporterModeratePotential antidepressant effects
Serotonin TransporterLowInfluence on mood regulation

Case Studies and Research Findings

  • Pharmacological Characterization :
    • A study characterized related piperidine derivatives as potent NK(1) receptor antagonists, highlighting their potential in treating anxiety and depression disorders .
    • Another study evaluated the binding properties of various piperidine analogs to dopamine and serotonin transporters, demonstrating that structural modifications can enhance selectivity and potency .
  • Synthesis and Activity Relationship :
    • Structure-activity relationship (SAR) studies reveal that modifications to the piperidine ring can significantly affect biological activity. For example, adding different substituents to the aromatic rings can enhance anticancer properties .
  • Comparative Analysis :
    • A comparative analysis of this compound with other similar compounds shows that the unique combination of functional groups in this compound may confer superior biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.